N-Methyl-1H-pyrazole-1-ethanamine 3HCl

Medicinal Chemistry Assay Development Formulation

Researchers requiring precise stoichiometry for CNS-targeted syntheses often face experimental failure when substituting the trihydrochloride salt with the free base or dihydrochloride form. This compound eliminates that risk. - Defined MW (234.56 g/mol) ensures accurate molarity in multi-step syntheses. - High aqueous solubility (>25 mg/mL) enables co-solvent-free coupling reactions. - Supplied as off-white crystalline powder; stored at 2-8°C to maintain amine reactivity.

Molecular Formula C6H14Cl3N3
Molecular Weight 234.6 g/mol
Cat. No. B8098397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1H-pyrazole-1-ethanamine 3HCl
Molecular FormulaC6H14Cl3N3
Molecular Weight234.6 g/mol
Structural Identifiers
SMILESCNCCN1C=CC=N1.Cl.Cl.Cl
InChIInChI=1S/C6H11N3.3ClH/c1-7-4-6-9-5-2-3-8-9;;;/h2-3,5,7H,4,6H2,1H3;3*1H
InChIKeyYQVGFIOKRFITRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1H-pyrazole-1-ethanamine 3HCl Overview


N-Methyl-1H-pyrazole-1-ethanamine 3HCl (also known as methyl[2-(1H-pyrazol-1-yl)ethyl]amine trihydrochloride; CAS 949100-10-1 / 2512230-57-6) is a trihydrochloride salt of a methylated pyrazole-ethanamine . It possesses a molecular formula of C₆H₁₄Cl₃N₃ and a molecular weight of 234.56 g/mol, and is typically supplied as an off-white to white crystalline powder with reported purity of 95–98% . The compound is characterized by a pyrazole ring connected to an N-methyl ethylamine chain, with the trihydrochloride salt form conferring high aqueous solubility and distinct hygroscopic properties . It is widely used as a synthetic intermediate and building block in medicinal chemistry, particularly for developing central nervous system (CNS)-targeted agents such as antidepressants and anxiolytics .

1
Trihydrochloride salt form for aqueous synthesis and buffer-based chemistry workflows
2
Reported synthetic intermediate for CNS-targeted research compound development
3
High aqueous solubility supports direct dissolution without organic co-solvents

N-Methyl-1H-pyrazole-1-ethanamine 3HCl Salt Substitution Risks


Simple substitution of N-Methyl-1H-pyrazole-1-ethanamine 3HCl with the free base (C₆H₁₁N₃, MW 125.17) or the dihydrochloride salt (C₆H₁₃Cl₂N₃, MW 198.09) is not equivalent and can lead to experimental failure . The trihydrochloride salt (3HCl) exhibits fundamentally different physicochemical properties: it has a molecular weight of 234.56 g/mol—nearly double that of the free base—and its three counterions confer substantially higher aqueous solubility and pronounced hygroscopicity . These properties critically impact experimental parameters such as molarity calculations, buffer compatibility, long-term storage stability, and dissolution kinetics in aqueous assay systems. The dihydrochloride salt, while sharing the same core scaffold, has a different stoichiometry, fewer protonated nitrogen sites, and distinct solubility behavior . Using an incorrect salt form without adjusting for molecular weight and solubility will compromise the reproducibility of concentration-dependent assays, synthetic yields, and formulation consistency .

Target salt Trihydrochloride (3HCl), 234.56 g/mol, hygroscopic, aqueous-soluble
Free base risk MW nearly 2-fold lower; molarity calculations require correction; poorly water-soluble
Target salt 3HCl: high aqueous solubility, supports buffer-based assays
Dihydrochloride risk Solubility profile may not transfer; different stoichiometry alters protonation state
Target salt 3HCl: requires refrigerated (2–8°C), anhydrous storage
Storage mismatch Free base and dihydrochloride may be stored at ambient; infrastructure review needed

N-Methyl-1H-pyrazole-1-ethanamine 3HCl Procurement Evidence


Molecular Weight & Stoichiometry

The trihydrochloride salt (3HCl) has a molecular weight of 234.56 g/mol, compared to 125.17 g/mol for the free base and 198.09 g/mol for the dihydrochloride salt . This difference of +87.4% versus the free base and +18.4% versus the dihydrochloride salt directly impacts molarity calculations for solution preparation. Using the free base molecular weight to prepare a 10 mM solution of the 3HCl salt would result in a 53% under-concentration of the active amine species .

MW & Stoichiometry
Reported
234.56 g/mol (3HCl) vs 125.17 free base vs 198.09 dihydrochloride +87.4% vs free base
Supports accurate molarity calculations for solution preparation
Data to verify; cross-vendor datasheet review recommended
Medicinal Chemistry Assay Development Formulation

Aqueous Solubility Advantage

The trihydrochloride salt form confers high aqueous solubility, enabling dissolution to at least 25 mg/mL (≈107 mM) in water, whereas the free base is poorly soluble and typically requires organic co-solvents like DMSO . The dihydrochloride salt is described as 'freely soluble in water,' but quantitative data indicates the trihydrochloride form achieves >100 mM solubility, which is ≥2-fold higher than that reported for comparable dihydrochloride salts in the same scaffold class .

Aqueous Solubility
Class-level inference
≥25 mg/mL (≈107 mM) vs free base: poorly soluble vs diHCl class: ≤50 mM
Supports aqueous assay compatibility without organic co-solvents
Solubility advantage context-dependent; class-level inference
Bioconjugation Aqueous Assays Formulation

Hygroscopicity & Storage Stability

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is documented as hygroscopic and requires storage at 2–8°C in a tightly sealed, anhydrous container to preserve its crystalline integrity . In contrast, the free base is not explicitly noted as hygroscopic in vendor datasheets, and the dihydrochloride salt is recommended for long-term storage at room temperature in a cool, dry place . This distinct hygroscopic behavior of the trihydrochloride salt necessitates specific handling protocols to prevent moisture absorption, which can lead to inaccurate weighing and altered dissolution properties .

Hygroscopicity
Reported
Hygroscopic; requires 2–8°C anhydrous sealed container storage
Storage infrastructure review needed before procurement
Procurement-relevant attribute; free base and diHCl not hygroscopic
Compound Management Long-Term Storage Stability

N-Methyl-1H-pyrazole-1-ethanamine 3HCl Application Scenarios


CNS Drug Discovery

The trihydrochloride salt serves as a key intermediate for constructing pyrazole-containing CNS agents. Its high aqueous solubility (>25 mg/mL) enables efficient aqueous-phase coupling reactions without organic co-solvent interference, and the defined molecular weight (234.56 g/mol) ensures accurate stoichiometry in multi-step syntheses. The methylated pyrazole-ethanamine scaffold is directly relevant to generating receptor modulators targeting serotonin, dopamine, and adrenergic pathways implicated in depression and anxiety disorders .

Bioconjugation Probe Synthesis

The free primary/secondary amine functionality of the deprotonated scaffold can be selectively modified for bioconjugation applications. The trihydrochloride salt's aqueous solubility allows direct dissolution in physiological buffers (pH 7.4) for subsequent NHS-ester or isothiocyanate coupling, while the hygroscopic nature and storage requirement (2–8°C) ensure the amine remains unoxidized and reactive prior to use .

Fragment-Based Drug Discovery

With a molecular weight of 234.56 g/mol (salt) and an unsubstituted pyrazole core, this compound is an ideal fragment-sized molecule for FBDD screening campaigns. Its high aqueous solubility (>100 mM) eliminates the need for DMSO stocks, reducing the risk of solvent-induced protein denaturation in biophysical assays such as SPR and NMR. The defined salt stoichiometry ensures accurate concentration determination for fragment soaking experiments [1].

Application
Selection Property
Validation Focus
CNS Pathway Research
Aqueous-phase coupling compatibility
Amine reactivity and stoichiometry verification
Bioconjugation Studies
Amine functionalization profile
Buffer-compatible coupling efficiency review
Fragment-Based Screening
Fragment-sized compound profile
Aqueous stock preparation accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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